molecular formula C15H13FN2O2 B5805114 N-[(benzylamino)carbonyl]-2-fluorobenzamide CAS No. 5549-26-8

N-[(benzylamino)carbonyl]-2-fluorobenzamide

Cat. No. B5805114
CAS RN: 5549-26-8
M. Wt: 272.27 g/mol
InChI Key: LARURAVWLOQQAB-UHFFFAOYSA-N
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Description

N-[(benzylamino)carbonyl]-2-fluorobenzamide, also known as ABF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABF is a small molecule that belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[(benzylamino)carbonyl]-2-fluorobenzamide is not yet fully understood. However, it has been proposed that N-[(benzylamino)carbonyl]-2-fluorobenzamide may exert its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-[(benzylamino)carbonyl]-2-fluorobenzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[(benzylamino)carbonyl]-2-fluorobenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(benzylamino)carbonyl]-2-fluorobenzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, N-[(benzylamino)carbonyl]-2-fluorobenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(benzylamino)carbonyl]-2-fluorobenzamide in lab experiments is its high potency and specificity, which allows for the investigation of its effects on specific biological pathways. However, one of the limitations of using N-[(benzylamino)carbonyl]-2-fluorobenzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[(benzylamino)carbonyl]-2-fluorobenzamide. One potential direction is the investigation of its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another potential direction is the investigation of its potential use in the treatment of other neurological disorders such as Huntington's disease. Finally, further studies are needed to elucidate the exact mechanism of action of N-[(benzylamino)carbonyl]-2-fluorobenzamide and its effects on various biological pathways.

Synthesis Methods

The synthesis of N-[(benzylamino)carbonyl]-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with benzylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-[(benzylamino)carbonyl]-2-fluorobenzamide.

Scientific Research Applications

N-[(benzylamino)carbonyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells in vitro and in vivo. N-[(benzylamino)carbonyl]-2-fluorobenzamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(benzylcarbamoyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-13-9-5-4-8-12(13)14(19)18-15(20)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARURAVWLOQQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357925
Record name N-(BENZYLCARBAMOYL)-2-FLUORO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(benzylcarbamoyl)-2-fluorobenzamide

CAS RN

5549-26-8
Record name N-(BENZYLCARBAMOYL)-2-FLUORO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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